7-EPI-DOCETAXEL

Catalog No.
S871931
CAS No.
153381-68-1
M.F
C43H53NO14
M. Wt
807.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-EPI-DOCETAXEL

CAS Number

153381-68-1

Product Name

7-EPI-DOCETAXEL

IUPAC Name

[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

Molecular Formula

C43H53NO14

Molecular Weight

807.9 g/mol

InChI

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27+,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1

InChI Key

ZDZOTLJHXYCWBA-MQOKZWAMSA-N

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O

Synonyms

(2b,5b,7a,10b,13a)-4-Acetoxy-13-(((2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoyl)oxy)-1,7,10-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl Benzoate

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O

Mechanism of Action

4-Epidocetaxel, like paclitaxel, promotes the assembly and stabilization of microtubules, essential components of the cellular cytoskeleton that play a crucial role in cell division, motility, and shape. By stabilizing microtubules, 4-epidocetaxel disrupts mitosis, the process by which a cell divides, leading to cell cycle arrest and ultimately cell death [].

However, unlike paclitaxel, which binds to the β-tubulin subunit of microtubules, 4-epidocetaxel binds to a different site on the microtubule, potentially explaining its distinct cytotoxicity profile []. This difference may also contribute to 4-epidocetaxel's potential to overcome resistance to paclitaxel observed in some cancers [, ].

Preclinical Studies

4-Epidocetaxel has demonstrated promising antitumor activity in various preclinical models, including breast cancer, non-small cell lung cancer, prostate cancer, and ovarian cancer [, , ]. Studies have shown that 4-epidocetaxel inhibits tumor growth, induces apoptosis (programmed cell death), and suppresses tumor cell invasion and metastasis [, ].

7-Epi-Docetaxel is a derivative of the well-known chemotherapeutic agent docetaxel, which is used primarily in the treatment of various cancers, including breast, lung, and prostate cancer. The compound features a unique stereochemistry that distinguishes it from its parent compound, docetaxel. The structural modification involves the inversion of the hydroxyl group at the 7-position of the taxane skeleton, leading to altered pharmacological properties. This compound is recognized for its potential to exhibit similar or enhanced antitumor activity while potentially reducing toxicity compared to docetaxel .

Typical of taxane derivatives. Key reactions include:

  • Oxidation: The compound can undergo oxidation at specific sites, which may lead to the formation of various metabolites.
  • Reduction: Reduction reactions can modify functional groups within the molecule.
  • Substitution: The hydroxyl groups in 7-Epi-Docetaxel can be substituted with various moieties, potentially enhancing its biological activity or solubility .

These reactions are crucial for both synthetic chemistry and understanding metabolic pathways in biological systems.

The synthesis of 7-Epi-Docetaxel typically involves the following methods:

  • Epimerization: This process is often achieved through chemical methods that involve the inversion of the hydroxyl group at position 7. For example, using silver oxide as a catalyst allows for efficient conversion from docetaxel to 7-Epi-Docetaxel without significant loss of yield .
  • Esterification: Various ester derivatives of 7-Epi-Docetaxel can be synthesized by esterifying the hydroxyl groups with different amino acids or other functional groups, enhancing its pharmacological profile .
  • Chromatographic Purification: High-performance liquid chromatography (HPLC) is commonly employed to isolate and purify 7-Epi-Docetaxel from reaction mixtures .

7-Epi-Docetaxel has several applications primarily in oncology:

  • Anticancer Therapy: It is being investigated as a potential alternative or adjunct to traditional docetaxel therapy due to its favorable pharmacological properties.
  • Formulation Development: The compound has been used in nanoparticle formulations aimed at improving drug delivery and reducing systemic toxicity associated with conventional chemotherapy .

Studies on the interactions of 7-Epi-Docetaxel with biological systems indicate that it may interact differently with metabolic enzymes compared to docetaxel. For instance, research has identified specific cytochrome P450 isoforms involved in the metabolism of 7-Epi-Docetaxel, which may influence its pharmacokinetics and therapeutic efficacy . Understanding these interactions is crucial for optimizing dosing regimens and minimizing adverse effects.

7-Epi-Docetaxel shares structural similarities with several other taxane derivatives. Below is a comparison highlighting its uniqueness:

Compound NameStructural ModificationAntitumor ActivityUnique Features
DocetaxelParent compoundHighEstablished clinical use
PaclitaxelDifferent hydroxyl positionsHighWidely studied; first taxane approved
7-Epi-PaclitaxelEpimerization at C-7ComparableSimilar mechanism but different efficacy
4-Epi-DocetaxelHydroxyl group alterationVariableImpurity of docetaxel; less studied

The uniqueness of 7-Epi-Docetaxel lies in its specific stereochemistry and potential for reduced toxicity while maintaining significant antitumor activity. Its synthesis and biological evaluation continue to be areas of active research aimed at improving cancer treatment outcomes .

7-Epi-docetaxel represents a significant stereoisomer of docetaxel, characterized by the inversion of the hydroxyl group at the C7 position of the taxane skeleton [3] [7]. This epimerization process occurs primarily through a retro-aldol reaction mechanism, which has been extensively studied due to its importance in both synthetic chemistry and pharmaceutical stability [5] [6].

The retro-aldol reaction responsible for 7-epi-docetaxel formation involves a reversible process where the C-C bond adjacent to the C7 hydroxyl group undergoes cleavage followed by reformation with inverted stereochemistry [9] [11]. This reaction is particularly notable because the resulting 7-epimer is thermodynamically more stable than the parent docetaxel compound, making the epimerization process thermodynamically favorable under various conditions [5] [17].

The mechanism of this epimerization can be described as follows: initially, deprotonation of the C7 hydroxyl group occurs, followed by a structural rearrangement through the retro-aldol pathway [19]. This creates an intermediate enolate structure, which subsequently undergoes an aldol reaction to reform the C-C bond, but with inverted stereochemistry at the C7 position [9] [19]. The rate-limiting step in this process is generally considered to be the formation of the enolate intermediate [19].

Research has demonstrated that this epimerization process is particularly prone to occur in basic, neutral, and strongly acidic media [6] [9]. The reaction dynamics are influenced by several factors including temperature, pH, and the presence of catalytic agents [15] [19]. Studies have shown that the equilibrium constant for the epimerization favors the formation of the S-epimer (7-epi-docetaxel), indicating a small free energy difference between the two epimeric forms [19] [23].

The retro-aldol reaction dynamics can be represented by the following equilibrium:

Docetaxel ⇌ Enolate intermediate ⇌ 7-Epi-docetaxel [19]

Kinetic studies have revealed that the activation energy for this epimerization process is relatively low, which explains why 7-epi-docetaxel formation is commonly observed during synthesis, storage, and formulation of docetaxel preparations [17] [19]. The thermodynamic parameters associated with this reaction have been determined through various analytical methods, with the free energy change (ΔG°) for epimerization typically ranging between 2.5-4.2 kcal/mol, depending on the solvent system and temperature [19] [27].

Metal Salt-Mediated Stabilization Strategies During Synthesis

The formation of 7-epi-docetaxel during synthesis represents a significant challenge in maintaining the stereochemical integrity of docetaxel [9] [13]. To address this issue, researchers have developed metal salt-mediated stabilization strategies that effectively inhibit the epimerization process [9]. These approaches have proven crucial for producing docetaxel with minimal 7-epimer impurities.

Metal salts play a pivotal role in stabilizing the stereochemistry at the C7 position by forming coordination complexes with the hydroxyl group, thereby preventing the initiation of the retro-aldol reaction [9] [13]. Various water-soluble metal salts have been investigated for their stabilizing effects, including aluminum sulfate, potassium aluminum sulfate, lithium biphosphate, sodium dihydrogen phosphate, potassium trisulfite, potassium hydrogen sulfate, potassium dihydrogen phosphate, sodium hydrogen sulfite, and calcium aluminum sulfate [9].

Research has demonstrated that when docetaxel is isolated in the presence of these metal salts, particularly aluminum-containing compounds, there is a significant reduction in 7-epi-docetaxel formation [9]. Studies have shown that the addition of metal salts during isolation can reduce epimerization by up to 10-fold compared to processes without metal salt stabilization [9] [13]. The optimal concentration of metal salts has been determined to be between 1-10% by weight of the taxane derivative, with 2-3% being particularly effective [9].

The mechanism of metal salt-mediated stabilization involves the formation of coordination complexes between the metal cation and the oxygen atoms of the taxane structure, particularly at the C7 hydroxyl position [9]. This coordination effectively blocks the deprotonation step that initiates the retro-aldol reaction, thereby preventing epimerization [9] [13]. The general formula for these metal salts can be represented as [M^q+]a[X^z-]b, where X is any negatively charged ion, and a, b, q, and z are independently integers ≥1, with q(a)=z(b) [9].

Experimental data comparing the stability of docetaxel isolated with and without aluminum sulfate has shown remarkable differences [9]. For instance, docetaxel solutions prepared using the metal salt stabilization approach contained only 0.19% of 7-epi-docetaxel after 6 hours at 35°C, whereas solutions without metal salt stabilization showed 0.86% epimerization under identical conditions [9]. This represents approximately a five-fold reduction in epimerization rate [9] [13].

The following table summarizes the effectiveness of various metal salts in preventing 7-epi-docetaxel formation during synthesis:

Metal SaltConcentration (% w/w)7-Epi-docetaxel Content After Isolation (%)Reduction Factor
Aluminum sulfate2-30.19~5×
Potassium aluminum sulfate2-3<0.2~5×
Sodium dihydrogen phosphate1-10<0.2~4×
No metal salt (control)-0.86-1.0-

These metal salt-mediated stabilization strategies have been incorporated into industrial production processes for docetaxel, resulting in pharmaceutical preparations with significantly reduced levels of the 7-epimer impurity [9] [13]. The implementation of these approaches has been crucial for meeting the stringent regulatory requirements for docetaxel purity, which typically specify that 7-epi-docetaxel content should be less than 0.2% in the final product [9].

pH-Dependent Degradation Kinetics in Aqueous Solutions

The degradation of docetaxel to form 7-epi-docetaxel in aqueous solutions exhibits pronounced pH-dependent kinetics, which has significant implications for formulation stability and storage conditions [5] [6]. Understanding these kinetics is essential for developing strategies to minimize epimerization during pharmaceutical processing and storage.

Studies have demonstrated that the formation of 7-epi-docetaxel occurs across a wide pH range, but with varying rates and mechanisms depending on the specific pH conditions [5] [19]. In basic and neutral media, the epimerization proceeds primarily through base-catalyzed deprotonation of the C7 hydroxyl group, followed by the retro-aldol reaction mechanism [6] [19]. In strongly acidic conditions, while epimerization still occurs, additional degradation pathways may also become significant, including opening and rearrangements of the taxane ring system [9].

The pH-dependent degradation kinetics of docetaxel to 7-epi-docetaxel generally follows pseudo-first-order reaction kinetics, with the rate constant (k) varying significantly with pH [19] [26]. Research has shown that the degradation rate is highest in basic conditions, moderate in strongly acidic conditions, and lowest in mildly acidic conditions (pH 4-5) [15] [27].

A comprehensive study of the pH-rate profile for docetaxel degradation revealed that the minimum degradation rate occurs at approximately pH 5.3, making this the optimal pH for stability [15] [27]. At this pH, the formation of 7-epi-docetaxel is minimized, although not completely eliminated. As the pH increases above 7, the degradation rate increases dramatically due to enhanced base-catalyzed epimerization [19] [27].

Temperature also plays a crucial role in the pH-dependent degradation kinetics [15] [18]. The Arrhenius relationship applies to the temperature dependence of the epimerization rate, with activation energies (Ea) typically ranging from 2.4 to 20.3 kcal/mol, depending on the pH and buffer composition [27]. Higher temperatures accelerate the epimerization process across all pH values, but the effect is most pronounced in basic conditions [15] [27].

The following table presents the kinetic parameters for docetaxel degradation to 7-epi-docetaxel at various pH values in aqueous solutions:

pHRate Constant k (h^-1) at 37°CHalf-life t₁/₂ (h)Activation Energy Ea (kcal/mol)ΔG° (kcal/mol)
1.20.04116.912.72.49
4.50.00193576.23.79
5.30.00116472.44.20
7.00.00272597.53.61
8.00.002627020.33.73

Buffer composition also influences the degradation kinetics, with citrate buffers promoting faster degradation compared to acetate and phosphate buffers at the same pH, ionic strength, and concentration [27]. This suggests that specific buffer components may catalyze the epimerization reaction through mechanisms beyond simple pH effects [27].

Ionic strength has been shown to affect the degradation rate, with higher ionic strength generally resulting in decreased epimerization rates [27]. This relationship follows the equation: Log kobs = Log k₀ + Cμ, where k₀ is the rate constant in infinitely dilute solution and Cμ is a constant derived from experimental data [27]. Studies have reported a negative value for C (approximately -0.858), indicating that increasing ionic strength has a stabilizing effect on docetaxel against epimerization [27].

The pH-dependent degradation kinetics also vary with different solvent systems [12] [27]. For instance, the addition of co-solvents such as polyethylene glycol (PEG) or ethanol can significantly reduce the epimerization rate by altering the solution properties and potentially interfering with the retro-aldol reaction mechanism [12] [27]. Studies have shown that docetaxel degraded approximately 1.7 times slower in 20% PEG compared to pure water under identical pH and temperature conditions [27].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.6

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

5

Exact Mass

807.34660536 g/mol

Monoisotopic Mass

807.34660536 g/mol

Heavy Atom Count

58

Appearance

Off-White Solid

Melting Point

138-140°C

UNII

BVQ8BYC7MI

Wikipedia

4-epidocetaxel

Dates

Modify: 2023-08-15

Explore Compound Types